molecular formula C5H5F3O2 B14343775 3-(Trifluoromethyl)but-3-enoic acid CAS No. 93640-08-5

3-(Trifluoromethyl)but-3-enoic acid

Cat. No.: B14343775
CAS No.: 93640-08-5
M. Wt: 154.09 g/mol
InChI Key: SCKMBUHNXLLCDZ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)but-3-enoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a butenoic acid backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under specific reaction conditions . Another approach involves the use of trifluoromethylated building blocks in cross-coupling reactions, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of 3-(Trifluoromethyl)but-3-enoic acid may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)but-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethylated carboxylic acids, saturated derivatives, and substituted trifluoromethyl compounds.

Scientific Research Applications

3-(Trifluoromethyl)but-3-enoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)but-3-enoic acid involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Properties

CAS No.

93640-08-5

Molecular Formula

C5H5F3O2

Molecular Weight

154.09 g/mol

IUPAC Name

3-(trifluoromethyl)but-3-enoic acid

InChI

InChI=1S/C5H5F3O2/c1-3(2-4(9)10)5(6,7)8/h1-2H2,(H,9,10)

InChI Key

SCKMBUHNXLLCDZ-UHFFFAOYSA-N

Canonical SMILES

C=C(CC(=O)O)C(F)(F)F

Origin of Product

United States

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